molecular formula C10H11FO B13931503 3',4'-Dimethyl-2'-fluoroacetophenone CAS No. 42444-21-3

3',4'-Dimethyl-2'-fluoroacetophenone

Cat. No.: B13931503
CAS No.: 42444-21-3
M. Wt: 166.19 g/mol
InChI Key: MNISMCDFAIJEQM-UHFFFAOYSA-N
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Description

3',4'-Dimethyl-2'-fluoroacetophenone is a fluorinated aromatic ketone with a molecular formula C₁₀H₁₁FO. Its structure features a fluorine atom at the 2'-position and methyl groups at the 3'- and 4'-positions of the acetophenone ring. This substitution pattern confers unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

42444-21-3

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-(2-fluoro-3,4-dimethylphenyl)ethanone

InChI

InChI=1S/C10H11FO/c1-6-4-5-9(8(3)12)10(11)7(6)2/h4-5H,1-3H3

InChI Key

MNISMCDFAIJEQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)C)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoro-3,4-dimethylphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2-fluoro-3,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve similar Friedel-Crafts acylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Fluoro-3,4-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group onto the ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoro-3,4-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. Its derivatives may exhibit therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3,4-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physical Properties

Key structural distinctions among fluoroacetophenone derivatives include substituent type (electron-donating vs. withdrawing), position, and molecular weight. The following table summarizes critical properties:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Reference
3',4'-Dimethyl-2'-fluoroacetophenone C₁₀H₁₁FO 166.19* 2'-F, 3'-CH₃, 4'-CH₃ Not reported -
5'-Fluoro-2'-hydroxyacetophenone C₈H₇FO₂ 154.04 2'-OH, 5'-F 46–48
3′-Bromo-2′-fluoroacetophenone C₈H₆BrFO 217.03 2'-F, 3'-Br Not reported
4-Fluoro-3-methylacetophenone C₉H₉FO 152.16 3'-CH₃, 4'-F Not reported
3',5'-Dichloro-2'-fluoroacetophenone C₈H₅Cl₂FO 207.03 2'-F, 3'-Cl, 5'-Cl Not reported

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects: Methyl groups are electron-donating, which may stabilize the acetophenone ring via hyperconjugation, contrasting with electron-withdrawing halogens (e.g., Br, Cl) that deactivate the ring .
Claisen-Schmidt Condensation and Michael Addition

In the synthesis of 1,5-diketones, substituted acetophenones like 3'-fluoroacetophenone (1i) and 3'-chloro-2'-fluoroacetophenone (1r) yield products in 32–68% under transition-metal-free conditions . The lower yields for halogenated derivatives (vs. non-halogenated counterparts) suggest that electron-withdrawing groups hinder condensation. For 3',4'-Dimethyl-2'-fluoroacetophenone, the electron-donating methyl groups may enhance reactivity, though steric bulk could offset this advantage.

Reductive Amination

In tandem reductive amination, 4'-fluoroacetophenone shows 65% conversion after 16 hours at 50°C with high selectivity for secondary amines .

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Intermediates: Fluoroacetophenones are used in synthesizing kinase inhibitors and antipsychotics. For example, 2-Bromo-4'-fluoroacetophenone is a precursor to 4'-(N-substituted piperazinyl) chalcone derivatives, which exhibit anticancer activity .
  • Agrochemicals: Derivatives like 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (C₁₁H₁₁F₃O₂) are intermediates in herbicide production . The methyl groups in 3',4'-Dimethyl-2'-fluoroacetophenone could enhance soil persistence due to reduced polarity.

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